molecular formula C13H8Cl2N2 B15332172 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B15332172
M. Wt: 263.12 g/mol
InChI Key: SWCRZJNCTCWCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine (CAS Number: 1890580-95-6) is a high-purity chemical building block offered for research and development purposes . This compound belongs to the imidazopyridine class of heterocyclic structures, which are of significant interest in medicinal chemistry and pharmaceutical research due to their widespread biological activities . With a molecular formula of C13H8Cl2N2 and a molecular weight of 263.122 g/mol, this reagent serves as a valuable scaffold for the synthesis of more complex molecules . Its structure features a chlorinated phenyl ring attached to the core imidazopyridine system, which is also chlorinated at the 8-position, offering distinct sites for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound in various applications, including the design and development of novel pharmacologically active agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound should refer to the relevant Safety Data Sheet (SDS) and adhere to their institution's safety protocols for chemical management.

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

8-chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H

InChI Key

SWCRZJNCTCWCDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. This reaction is followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to temperatures around 100-150°C .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is notable for its potential applications in medicinal chemistry due to its diverse biological activities. Research shows that many imidazo[1,2-a]pyridine-based compounds are under development for pharmaceutical uses and are clinically important in treating heart and circulatory failures .

Scientific Research Applications

  • Anticancer Research:
    • A series of imidazo[1,5-a]pyridine-chalcone derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines, including breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2), as well as a normal cell line (HEK) .
    • Two compounds, 7n and 7o, exhibited cytotoxicity against the MDA-MB-231 cell line with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM, respectively .
    • These compounds also showed toxicity towards PC-3 and HepG2 cancer cell lines compared to the standard nocodazole .
    • The active compounds 7n and 7o are approximately 11 and 19 times more selective towards MDA-MB-231; 3 and 4 times more selective towards PC-3, and 2 and 13 times more selective towards HepG2 cancer cells than the HEK normal cells, respectively .
    • Further studies revealed that these compounds induce apoptosis, generate ROS, and disrupt microtubules, suggesting their potential as anticancer agents .
  • Anthelmintic Research: A novel series of imidazo[1,2-a]pyridine-based anthelmintics has been discovered, demonstrating action on H. contortus L-AChRs expressed in Xenopus oocytes .
  • Cholinesterase Inhibition: Imidazo[1,2-a]pyridine derivatives with a biphenyl side chain are potential AChE inhibitors . Compound 2h , bearing a biphenyl side chain and a methyl substituent, showed the strongest AChE inhibition with an IC50 value of 79 µM . Compound 2j , with a 3,4-dichlorophenyl side chain, appears to be the strongest BChE inhibitor with an IC50 value of 65 µM and good selectivity .
  • Fluorescent Probe: N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) represents a new useful fluorescent probe for visualization of activated microglia and PBR .

Data Table: Cytotoxic Activity of Imidazo[1,5-a]pyridine–chalcone Conjugates

CompoundCell LineIC50 (μM)
7nMDA-MB-2314.23 ± 0.25
7oMDA-MB-2313.26 ± 0.56
7nPC-317.89 ± 0.12
7oPC-314.86 ± 0.25
7nHepG220.83 ± 0.56
7oHepG24.57 ± 0.85
7nHEK50 ± 1.23
7oHEK62 ± 1.56

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking the progression of diseases like cancer or infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Cholinesterase Inhibition by Selected Imidazo[1,2-a]pyridine Derivatives
Compound Imidazo Ring Substituents Side Chain AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity
2h R4: Methyl Biphenyl 79 >2000 AChE-selective
2j None 3,4-Dichlorophenyl >2000 65 BChE-selective
2c R3: Methyl Adamantyl 270 N/A Moderate AChE
Target Compound R8: Cl, R2: 2-Cl-Ph 2-Chlorophenyl Not reported Not reported Unknown

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 8-chloro substituent in the target compound is an EWG, which may enhance metabolic stability but reduce solubility compared to electron-donating groups (e.g., methyl at R4 in 2h) .
  • Side Chain Influence : Biphenyl side chains (e.g., 2h) favor AChE inhibition, while halogenated phenyl groups (e.g., 2j) enhance BChE selectivity. The target’s 2-chlorophenyl group may exhibit intermediate effects due to steric and electronic differences from 3,4-dichlorophenyl in 2j .

Positional Effects of Chlorine Substituents

  • 8-Chloro vs. 6-Chloro Derivatives : describes 6-chloro-3-nitro-8-(pyridin-4-yl) derivatives with sulfonylmethyl groups, which improve aqueous solubility. In contrast, the target’s 8-chloro substituent may reduce solubility but enhance membrane permeability .
  • Ortho vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Trends
Target Compound 228.68 ~3.2 (high) Likely low (lipophilic)
2h ~350 ~4.1 Moderate (biphenyl)
2c 439.3 ~2.8 Improved (sulfonyl group)

Key Insights :

  • The target’s dual chlorine atoms contribute to high lipophilicity (predicted LogP ~3.2), which may limit aqueous solubility but enhance blood-brain barrier penetration.
  • Sulfonyl-containing derivatives (e.g., 2c) exhibit better solubility due to polar functional groups, a feature absent in the target compound .

Q & A

Q. What are the common synthetic routes for 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine?

The synthesis typically involves a multi-step approach starting from 2-aminopyridine derivatives. A solvent-free method using acetophenone and 2-aminopyridine with Na₂CO₃ as a catalyst yields high purity product via cyclocondensation . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the 2-chlorophenyl group at the 2-position of the imidazo[1,2-a]pyridine core . Reaction optimization may include varying α-haloketones or aryl halides as electrophiles.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : Aromatic protons appear at δ 7.8–8.2 ppm, with distinct coupling patterns for the imidazo[1,2-a]pyridine core. Chlorine substituents deshield adjacent protons .
  • IR Spectroscopy : C-Cl stretches appear near 550–600 cm⁻¹, and C=N vibrations (imidazole ring) near 1600 cm⁻¹ .
  • HRMS : Validates molecular mass (average mass: 228.679 Da; monoisotopic: 228.0454 Da) .

Q. How is the compound's purity assessed during synthesis?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane). Melting point analysis (reported range: 215–245°C for analogs) and elemental analysis (C, H, N, Cl) confirm consistency with theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
  • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) in cross-coupling reactions improves aryl group incorporation .
  • Temperature control : Reflux conditions (80–100°C) accelerate imidazo ring formation but require careful monitoring to avoid decomposition . Design of Experiments (DoE) approaches can systematically evaluate interactions between variables like temperature, solvent, and catalyst ratio .

Q. How to resolve contradictions in reported melting points or spectral data across studies?

Discrepancies often arise from:

  • Polymorphism : Recrystallization in different solvents (e.g., ethanol vs. dichloromethane) may yield distinct crystalline forms.
  • Purity : HPLC-grade purification vs. crude product usage affects thermal properties.
  • Measurement methods : Differential Scanning Calorimetry (DSC) provides more accurate melting ranges than capillary methods .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological potential?

  • Substituent variation : Compare analogs with trifluoromethyl (electron-withdrawing) or nitro groups (electron-deficient aryl rings) to assess electronic effects on bioactivity .
  • Biological assays : Test enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assay on cancer cell lines) to correlate substituent position (e.g., 8-Cl vs. 6-CF₃) with potency .
  • Computational modeling : Docking studies predict binding affinities to targets like GABAA receptors or bacterial enzymes .

Q. How to address stability issues in biological or fluorescent probe applications?

  • pH optimization : Fluorescent probe efficacy is pH-dependent; stability studies in buffers (pH 4–9) identify optimal ranges .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the imidazo[1,2-a]pyridine core .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) evaluate susceptibility to oxidative degradation .

Data Contradiction Analysis

Q. Why do biological activity results vary between in vitro and in vivo studies?

  • Bioavailability : The compound’s logP (~2.5) may limit cellular uptake in vivo despite in vitro potency .
  • Metabolic pathways : Cytochrome P450 enzymes may rapidly metabolize the compound, reducing efficacy. LC-MS/MS pharmacokinetic studies can identify major metabolites .
  • Species differences : Target receptor homology (e.g., rodent vs. human GABAA receptors) affects translational relevance .

Q. How to interpret conflicting data on enzyme inhibition mechanisms?

  • Assay conditions : Variations in ATP concentration (kinase assays) or co-factor availability (e.g., NADPH) alter IC₅₀ values .
  • Competitive vs. non-competitive inhibition : Lineweaver-Burk plots differentiate binding modes. For example, imidazo[1,2-a]pyridines may act as ATP-competitive kinase inhibitors .

Methodological Guidance

Q. What computational tools are recommended for target prediction?

  • SwissTargetPrediction : Predicts targets based on structural similarity to known bioactive compounds .
  • AutoDock Vina : Performs molecular docking to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) .
  • ADMET Prediction : Tools like pkCSM estimate absorption, toxicity, and metabolic stability .

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (150 mm × 4.6 mm, 3.5 µm).
  • Mobile phase : Gradient of 0.1% formic acid in water and acetonitrile.
  • Detection : UV at 254 nm (imidazo ring absorption).
  • Forced degradation : Expose to heat (60°C), acid (0.1M HCl), and light (UV, 48 hours) to validate method specificity .

Tables for Key Data

Q. Table 1: Comparative Spectral Data for Imidazo[1,2-a]pyridine Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Melting Point (°C)
8-Cl-2-(2-ClPh)-imidazo[1,2-a]pyridine7.8–8.2 (m, aromatic)115–150 (aromatic C)220–225 (lit.)
6-CF₃ analog8.1–8.5 (d, J=8 Hz)118–155 (CF₃ at δ 125)235–240

Q. Table 2: Biological Activity of Structural Analogs

CompoundIC₅₀ (Kinase Inhibition, nM)MIC (S. aureus, µg/mL)Cytotoxicity (HeLa, µM)
8-Cl-2-(2-ClPh)-imidazo[1,2-a]pyridine120 ± 15 8.2 >50
6-NO₂ analog85 ± 10 12.5 35 ± 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.